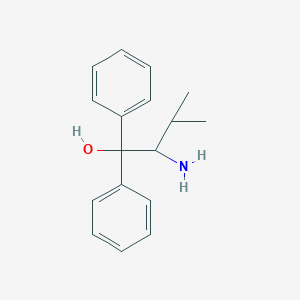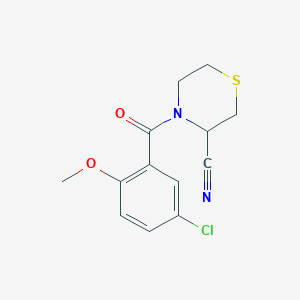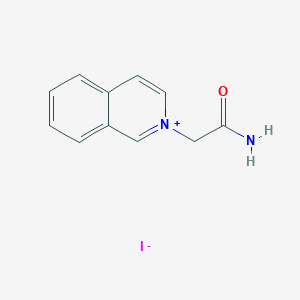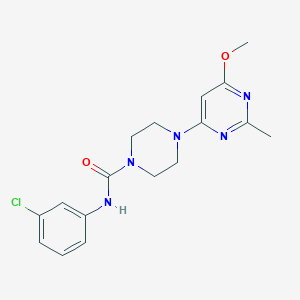![molecular formula C8H14O B2634918 (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol CAS No. 16613-81-3](/img/structure/B2634918.png)
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” is a chemical compound with the molecular formula C6H10O . It is a type of bicyclic compound, which means it contains two rings in its structure .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene was reported . The process involved a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which yielded the key homochiral bicycle [3.1.0]hexan-1-ol. This intermediate was then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of “(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” can be analyzed based on its molecular formula, C6H10O . The compound contains six carbon atoms, ten hydrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” could potentially involve the functional groups present in the molecule. For instance, the hydroxyl group (-OH) could participate in various reactions such as esterification, dehydration, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol” would be determined by its molecular structure. For instance, its solubility, melting point, boiling point, and reactivity would be influenced by the presence of the hydroxyl group and the bicyclic structure .Scientific Research Applications
Synthesis Processes
- A scalable synthesis method has been developed for the conversion of (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one, emphasizing the minimization of chromatography and the avoidance of toxic chromium oxidants. This process relies on crystallization and distillation (Mennen et al., 2017).
Crystallographic Studies
- Investigations into the low-temperature structure of 6,6-dimethylbicyclo[3.1.1]heptan-2-one, a related compound, have revealed its behavior at different temperatures, showing changes from a disordered to an ordered structure (Palin et al., 2008).
Stereochemistry and Circular Dichroism
- Research into the synthesis and circular dichroism of various deuteriobicyclo[3.2.1]octan-3-ones, which are structurally related to the compound , has provided insights into the stereochemistry of these molecules (Lightner & Crist, 1985).
NMR Crystallography
- A study focusing on the crystal structure of chiral (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol, closely related to the compound of interest, provided detailed insights into its structural properties using NMR crystallography (Jaworska et al., 2012).
Practical Diastereoselective Synthesis
- The development of a new synthetic process for a key intermediate of S-5751, closely related to the compound , demonstrates the importance of diastereoselective synthesis in practical applications (Hida et al., 2009).
Bonding and Conformational Properties
- A study on dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, which share structural similarities, explores their gas-phase structures and conformational dynamics, offering insights into bonding properties and molecular dynamics (Vishnevskiy et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t5?,6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADUHNYPJBEBQ-DGUCWDHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)

![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)






![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)
